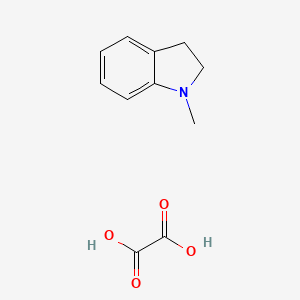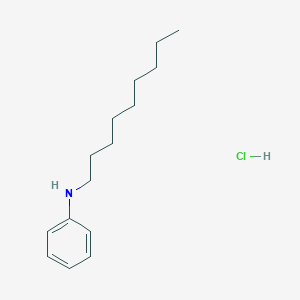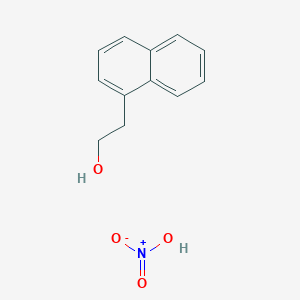
2-Naphthalen-1-ylethanol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-ylethanol;nitric acid is a compound that combines the structural features of naphthalene and ethanol with the reactivity of nitric acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while ethanol is a simple alcohol Nitric acid is a strong acid and oxidizing agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-ylethanol typically involves the reduction of 2-naphthaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.
For the preparation involving nitric acid, nitration reactions are commonly employed. Nitration of naphthalene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to prevent over-nitration.
Industrial Production Methods
Industrial production of naphthalene derivatives often involves the distillation and fractionation of petroleum or coal tar. The nitration process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-ylethanol;nitric acid undergoes various types of chemical reactions, including:
Oxidation: The alcohol group in 2-Naphthalen-1-ylethanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group introduced during nitration can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Naphthalen-1-ylacetaldehyde, 2-Naphthalen-1-ylacetic acid.
Reduction: 2-Naphthalen-1-ylethylamine.
Substitution: 2-Naphthalen-1-ylhalides, 2-Naphthalen-1-ylalkyl derivatives.
Scientific Research Applications
2-Naphthalen-1-ylethanol;nitric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-ylethanol;nitric acid involves its interaction with molecular targets through various pathways:
Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Electrophilic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.
Hydrogen Bonding: The hydroxyl group in the ethanol moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
2-Naphthalen-1-ylethanol;nitric acid can be compared with other naphthalene derivatives and ethanol-based compounds:
2-Naphthol: Similar in structure but lacks the ethanol moiety. It is primarily used as a precursor for dyes and pigments.
2-Naphthaldehyde: An intermediate in the synthesis of 2-Naphthalen-1-ylethanol, used in organic synthesis.
2-Naphthalen-1-ylacetic acid: A carboxylic acid derivative with different reactivity and applications in pharmaceuticals.
Nitroethanol: Contains a nitro group similar to the nitrated form of 2-Naphthalen-1-ylethanol, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its combined structural features and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
130209-96-0 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-naphthalen-1-ylethanol;nitric acid |
InChI |
InChI=1S/C12H12O.HNO3/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;2-1(3)4/h1-7,13H,8-9H2;(H,2,3,4) |
InChI Key |
OLZSPOFZZYAZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


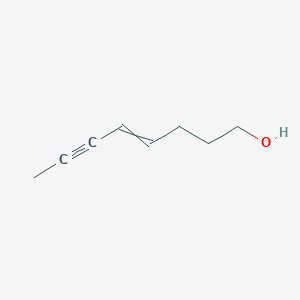
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)


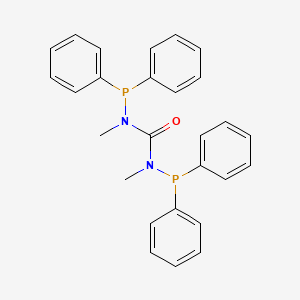
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)

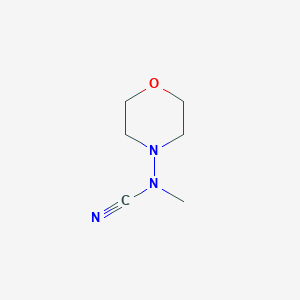
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
